molecular formula C6H4Cl2FN B1294558 3,5-Dichloro-4-fluoroaniline CAS No. 2729-34-2

3,5-Dichloro-4-fluoroaniline

Cat. No. B1294558
CAS RN: 2729-34-2
M. Wt: 180 g/mol
InChI Key: NKTZSKQMAITPBQ-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-fluoroaniline is a halogenated aniline derivative, a class of compounds known for their utility in various chemical syntheses and applications in material science. While the provided papers do not directly discuss 3,5-dichloro-4-fluoroaniline, they do provide insights into the behavior of structurally related compounds, which can be used to infer properties and reactivity patterns of the compound .

Synthesis Analysis

The synthesis of halogenated anilines typically involves the introduction of halogen atoms onto the aniline ring. For instance, the synthesis of difluoroaniline derivatives can start from 3,4-difluoroaniline, which is a convenient initial reagent for synthesizing biologically active compounds . Similarly, fluoro-substituted polyanilines can be synthesized from fluorine-substituted aniline monomers using an acid-assisted persulfate initiated polymerization route . These methods suggest potential pathways for synthesizing 3,5-dichloro-4-fluoroaniline, although the specific synthesis route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of halogenated anilines is influenced by the presence of halogen atoms, which can affect the electron distribution and geometry of the molecule. For example, in the case of 3,5-difluoroanisole, gas-phase electron diffraction and quantum chemical calculations revealed a planar heavy atom skeleton and specific bond lengths and angles . These structural details are crucial for understanding the reactivity and physical properties of the compound.

Chemical Reactions Analysis

Halogenated anilines participate in various chemical reactions, often serving as intermediates or building blocks. For example, 4-chloro-2-fluoro-5-nitrobenzoic acid, a related compound, has been used as a multireactive building block for the synthesis of various heterocyclic scaffolds . The reactivity of 3,5-dichloro-4-fluoroaniline can be expected to be similar, with the potential to undergo nucleophilic substitution reactions, as well as serving as a precursor for the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated anilines are influenced by their molecular structure. For instance, the thermal stability of N- and/or 2-substituted 4-fluoroanilines has been studied, with some compounds found to be thermally unstable in chloroform . The metabolism of 3-chloro-4-fluoroaniline in rats has been investigated, revealing rapid and extensive metabolism with little unchanged compound excreted via urine . These studies provide insights into the stability and biological interactions of halogenated anilines, which can be extrapolated to understand the behavior of 3,5-dichloro-4-fluoroaniline.

Scientific Research Applications

Application 1: Spectroscopic Studies

  • Summary of the Application: 3,5-Dichloro-4-fluoroaniline has been used in studies to understand its spectroscopic properties and nonlinear optical activity. This involves analyzing its Fourier transform infrared (FT-IR) and Fourier transform Raman (FT-Raman) spectra .
  • Methods of Application or Experimental Procedures: The study involved quantum chemical calculations of the optimized molecular structure, energies, nonlinear optical (NLO) analysis, molecular surfaces, and vibrational analysis of 3,5-Dichloro-4-fluoroaniline . The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies were calculated to confirm that charge transfer occurs within the molecule .
  • Results or Outcomes: The results on the geometric structure and vibrational frequencies were compared with the observed data. The effects of the amino, bromo, chloro, and fluoro substituents on the vibrational frequencies were investigated .

Application 2: Synthesis of Fluorinated Quinolines

  • Summary of the Application: 3,5-Dichloro-4-fluoroaniline can be used as a precursor in the synthesis of fluorinated quinolines. Fluorinated quinolines have found applications in medicine due to their antibacterial, antineoplastic, and antiviral activities .
  • Methods of Application or Experimental Procedures: The synthesis of fluorinated quinolines involves a variety of methods including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
  • Results or Outcomes: The synthesis of fluorinated quinolines has led to the development of new drugs with enhanced biological activity. For example, fluoroquinolones, a family of antibiotics, are derived from fluorinated quinolines .

Application 3: Synthesis of Fluorinated Azaaromatics

  • Summary of the Application: 3,5-Dichloro-4-fluoroaniline can be used as a precursor in the synthesis of fluorinated azaaromatics. Fluorinated azaaromatics have found applications in medicine due to their enhanced biological activity .
  • Methods of Application or Experimental Procedures: The synthesis of fluorinated azaaromatics involves a variety of methods including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
  • Results or Outcomes: The synthesis of fluorinated azaaromatics has led to the development of new drugs with enhanced biological activity. For example, fluoroquine and mefloquine, synthetic antimalarial drugs, are derived from fluorinated azaaromatics .

Safety And Hazards

“3,5-Dichloro-4-fluoroaniline” is considered hazardous. It has hazard statements H315, H319, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3,5-dichloro-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2FN/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTZSKQMAITPBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181730
Record name 3,5-Dichloro-4-fluoroaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-4-fluoroaniline

CAS RN

2729-34-2
Record name 3,5-Dichloro-4-fluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2729-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichloro-4-fluoroaniline
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Record name 3,5-Dichloro-4-fluoroaniline
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Record name 3,5-dichloro-4-fluoroaniline
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Synthesis routes and methods I

Procedure details

To a solution of 1,3-dichloro-2-fluoro-5-nitro-benzene (71.4 g, 340 mmol) in methanol (1.50 L) was added a solution of ammonium formate (180 g, 2.86 mol) in water (300 mL). Zinc dust (93.4 g, 1.43 mol) was then added in four equal portions over 20 min The reaction was stirred for 1 h and then allowed to cool to room temperature. The reaction mixture was filtered through diatomaceous earth and the filtrate was concentrated in vacuo. Ethyl acetate (300 mL) and water (300 mL) were added and the mixture was again filtered through diatomaceous earth. The layers were separated, and the aqueous layer was further extracted with ethyl acetate (350 mL). The combined organics were washed with 500 mL of brine, dried over Na2SO4, filtered, and concentrated to afford 56.4 g of the title compound as a brown solid, m/z 180.2 [M+H]+. This material was used without any further purification.
Quantity
71.4 g
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180 g
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1.5 L
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300 mL
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93.4 g
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catalyst
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
O Noe II - 1999 - mds.marshall.edu
N-(3, 5-Dichloro-4-fluorophenyl) succinimide (NDCFPS) and N-(3, 5-dichloro-4-pyridyl) succinimide (NDPyS) were synthesized using procedures employed previously for N-(3, 5-…
Number of citations: 0 mds.marshall.edu
RH Shiley, DR Dickerson, C Grunwald… - Circular no …, 1979 - ideals.illinois.edu
A series of 214 fluoroaromatic compounds were screened forbiological activity for use as fungicides and herbicides. Fungicidal activity was tested in the following four categories: foliar, …
Number of citations: 0 www.ideals.illinois.edu
B Latli, M Hrapchak, G Li, J Lorenz… - Journal of Labelled …, 2019 - Wiley Online Library
The drug candidates (2) and (3) are highly potent LFA‐1 inhibitors. They were efficiently prepared labeled with carbon‐14 using a palladium‐catalyzed carboxylation of an iodo‐…
N Hwang, H Ban, J Chen, J Ma, H Liu, P Lam… - Medicinal Chemistry …, 2021 - Springer
We report herein the synthesis and evaluation of phenyl ureas derived from 4-oxotetrahydropyrimidine as novel capsid assembly modulators of hepatitis B virus (HBV). Among the …
Number of citations: 7 link.springer.com
OA Volkov, AJ Brockway, SA Wring… - Journal of medicinal …, 2018 - ACS Publications
New therapeutic options are needed for treatment of human African trypanosomiasis (HAT) caused by protozoan parasite Trypanosoma brucei. S-Adenosylmethionine decarboxylase (…
Number of citations: 11 pubs.acs.org

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